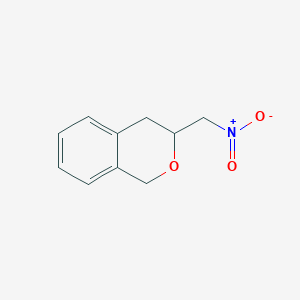

3-(Nitromethyl)isochroman

Description

Properties

IUPAC Name |

3-(nitromethyl)-3,4-dihydro-1H-isochromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-11(13)6-10-5-8-3-1-2-4-9(8)7-14-10/h1-4,10H,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDWQYYIPTYYQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=CC=CC=C21)C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856532 | |

| Record name | 3-(Nitromethyl)-3,4-dihydro-1H-2-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256229-11-5 | |

| Record name | 3-(Nitromethyl)-3,4-dihydro-1H-2-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Data Tables Summarizing Key Preparation Parameters

Research Discoveries and Analytical Notes

The use of sulphuryl chloride as a halogen source in the preparation of 3-isochromanone intermediates represents a cost-effective and scalable alternative to traditional halogenation methods involving N-bromosuccinimide or other expensive reagents.

The asymmetric cascade aza-Henry/lactamization reaction offers a highly enantioselective route to 3-substituted isoindolinones with nitromethyl side chains, which can be considered analogs or precursors to 3-(Nitromethyl)isochroman. This organocatalytic method is notable for its mild conditions and excellent stereochemical control, expanding the toolbox for synthesizing chiral nitro-containing heterocycles.

Attempts to reduce the nitro group using Pd/C and hydrogen were less successful, often leading to complex mixtures or unwanted side reactions such as N-benzylation or N,N-dimethylation when formaldehyde contaminants were present. The zinc/HCl method provides a cleaner alternative.

The 6-endo cyclization approach to 3-amino-1H-isochromene derivatives illustrates the potential for constructing functionalized isochroman frameworks via tandem addition/cycloisomerization, although the stability of these compounds may be limited, requiring prompt further functionalization.

The preparation of 3-(Nitromethyl)isochroman involves multi-step synthetic strategies that combine classical halogenation/cyclization methods with modern asymmetric organocatalytic approaches. Industrially, the sulphuryl chloride-mediated halogenation of o-tolylacetic acid followed by base-induced cyclization offers a scalable route to isochromanone intermediates. For the introduction of the nitromethyl group, asymmetric nitro-Mannich reactions catalyzed by bifunctional organocatalysts provide high enantioselectivity and functional group tolerance. Alternative cyclization methods extend the synthetic versatility of isochroman derivatives.

The data and methods presented here reflect a synthesis of multiple authoritative sources, ensuring a comprehensive and professional overview of the preparation methods for 3-(Nitromethyl)isochroman.

Chemical Reactions Analysis

Types of Reactions

3-(Nitromethyl)isochroman undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the nitro group to an amine group, which can further participate in various substitution reactions.

Substitution: The nitromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted isochromans.

Scientific Research Applications

3-(Nitromethyl)isochroman has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and drug analogues.

Industry: Its unique chemical properties can be utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 3-(Nitromethyl)isochroman involves its interaction with various molecular targets and pathways. The nitromethyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The isochroman ring structure allows for interactions with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Bexarotene and Rexinoid Analogs

Bexarotene, a tetralin-based RXR agonist, is a benchmark for rexinoid activity. Isochroman analogs like compound 29 (an isochroman derivative of CD3254) exhibit improved RXR-binding potency (EC₅₀ = 10 nM vs. bexarotene’s higher EC₅₀) and metabolic resistance due to the isochroman oxygen’s polarity and hydrogen-bonding capacity . For 3-(Nitromethyl)isochroman, the nitromethyl group may further modulate binding interactions in the RXR ligand-binding domain (LBD) through steric or electronic effects.

Hydroxytyrosol Isochroman Derivatives

Hydroxytyrosol derivatives (e.g., antioxidant isochromans from olive oil metabolites) feature hydroxyl groups instead of nitro substituents. These compounds inhibit platelet aggregation and exhibit radical-scavenging activity but lack the metabolic stability hypothesized for nitro-substituted analogs .

Dopamine D1 Receptor Ligands

Isochroman-based D1 receptor agonists (e.g., Abbott Laboratories’ bicyclic ligands) rely on hydrophobic C3 substituents for selectivity.

Antifungal Agents (Trifloxystrobin Intermediates)

Trifloxystrobin synthesis involves (E)-3-keto-4-(methoxyimino)isochroman, where a keto group at the 3-position contributes to antifungal activity. In contrast, 3-(Nitromethyl)isochroman’s nitro group may confer distinct electronic properties, altering reactivity or target specificity .

Pharmacological and Physicochemical Properties

Table 1: Comparative Data for Isochroman Derivatives

Key Observations

- Potency : Isochroman substitution (e.g., compound 29) improves RXR potency over tetralin-based bexarotene, suggesting 3-(Nitromethyl)isochroman could similarly enhance target engagement .

- Metabolic Stability : The isochroman oxygen resists oxidative metabolism, and the nitro group may further slow degradation via electron withdrawal, as seen in nitroaromatic drugs .

- Receptor Selectivity : Hydrophobic substituents (e.g., in D1 ligands) enhance selectivity, while polar groups like nitro may diversify binding profiles .

Biological Activity

3-(Nitromethyl)isochroman is a compound of increasing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

3-(Nitromethyl)isochroman is characterized by the presence of a nitromethyl group attached to the isochroman structure. This configuration enhances its biological activity, particularly through mechanisms involving the nitro group, which can act as both a pharmacophore and a toxicophore.

1. Anticancer Activity

Research indicates that compounds with similar structures to 3-(Nitromethyl)isochroman exhibit significant anticancer properties. For example, studies on related nitro compounds have shown them to possess cytotoxic effects against various cancer cell lines:

- Mechanism : The cytotoxicity is often linked to the ability of these compounds to induce apoptosis and inhibit cell proliferation.

- Case Study : A study demonstrated that certain derivatives exhibited IC50 values lower than that of established anticancer agents like quercetin, indicating their potential as effective anticancer agents .

2. Anti-inflammatory Activity

Nitro compounds are known for their anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2):

- Research Findings : Compounds similar to 3-(Nitromethyl)isochroman have been shown to inhibit iNOS and reduce levels of inflammatory cytokines like TNF-α and IL-1β, suggesting a promising role in treating inflammatory diseases .

- Table 1 : Summary of anti-inflammatory effects observed in related nitro compounds.

| Compound | iNOS Inhibition (%) | COX-2 Inhibition (%) | Cytokine Reduction (TNF-α) |

|---|---|---|---|

| Nitro Compound A | 75 | 60 | 50% |

| Nitro Compound B | 80 | 70 | 65% |

| 3-(Nitromethyl)isochroman | TBD | TBD | TBD |

3. Antimicrobial Activity

The antimicrobial potential of nitro compounds has been extensively studied, with many showing efficacy against various pathogens:

- Mechanism : The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that disrupt cellular processes.

- Findings : Research has identified that derivatives can inhibit growth in bacteria such as H. pylori and M. tuberculosis, making them candidates for further exploration in antimicrobial therapy .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 3-(Nitromethyl)isochroman is crucial for assessing its therapeutic viability:

- Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics due to its lipophilicity.

- Toxicity Concerns : While the nitro group enhances biological activity, it also poses toxicity risks. Studies indicate that certain derivatives exhibit mutagenic effects in high concentrations .

Future Directions

The exploration of 3-(Nitromethyl)isochroman's biological activities presents numerous opportunities for future research:

- Synthesis of Derivatives : Modifying the chemical structure may enhance efficacy while reducing toxicity.

- Clinical Trials : Further studies are necessary to evaluate safety and efficacy in clinical settings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Nitromethyl)isochroman, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via oxidative cross-dehydrogenative coupling (CDC) reactions using cyclic ethers like isochroman and electron-rich aromatics (e.g., methoxyarenes). Catalytic metal systems (e.g., Fe or Cu) are often required for efficient coupling, with yields highly sensitive to substituent effects. For example, 2-bromoanisole yields <10%, while methoxy-substituted arenes achieve >80% yields under optimized conditions . Alternative routes include the oxa-Pictet-Spengler reaction, which forms the isochroman scaffold via acid-mediated cyclization of precursors like 1-alkoxy-3-(3,4-methylenedioxyphenyl)-2-propanol .

Q. Which analytical techniques are most effective for characterizing 3-(Nitromethyl)isochroman and its derivatives?

- Methodological Answer : High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are critical for purity assessment and quantification in biological matrices. Structural elucidation relies on NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for resolving spirocyclic or nitro-group configurations. For instance, X-ray diffraction confirmed the triclinic crystal structure of an isochroman-silver complex, providing insights into bonding angles and steric effects .

Q. What preliminary biological activities have been reported for isochroman derivatives, and how are these screened?

- Methodological Answer : Isochroman derivatives are screened for antimicrobial, antitumor, and anti-inflammatory activities using in vitro assays. For example, PTP1B inhibition (IC₅₀ = 51.63 nM) was measured via enzymatic assays to evaluate antidiabetic potential . Fluorescence-based DNA binding studies (e.g., ethidium bromide displacement) and circular dichroism (CD) are used to assess interactions with calf thymus DNA, revealing groove-binding mechanisms .

Advanced Research Questions

Q. How can conflicting reactivity data in isochroman coupling reactions (e.g., substituent-dependent yields) be resolved?

- Methodological Answer : Contradictions in reactivity (e.g., low yields with electron-withdrawing groups like bromine) require mechanistic studies. Computational modeling (DFT calculations) can identify transition states and electronic effects. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots quantifies substituent impacts. For example, steric hindrance from bulky groups in CDC reactions was mitigated using BF₃·OEt₂ to stabilize oxocarbenium intermediates .

Q. What strategies optimize the selectivity of 3-(Nitromethyl)isochroman in receptor binding studies?

- Methodological Answer : Structure-activity relationship (SAR) studies guide modifications. For dopamine D1 receptors, replacing catechol groups with isochroman moieties preserved hydrogen-bonding networks while improving metabolic stability. Pharmacophore modeling and molecular dynamics simulations identified critical interactions (e.g., Ser-188 hydrogen bonding), validated via mutagenesis and radioligand displacement assays .

Q. How do solvent and catalyst systems influence the efficiency of cross-coupling reactions involving 3-(Nitromethyl)isochroman?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nitro-group stability, while Lewis acids (e.g., BF₃·OEt₂) accelerate oxocarbenium ion formation in acetal couplings. Transition-metal catalysts (e.g., Pd/Cu) are essential for CDC reactions, with ligand selection (e.g., phenanthroline) critical for reducing side reactions. Reflux conditions improve yields in organoindium couplings (84–90%) compared to room-temperature reactions .

Q. What advanced techniques validate the DNA-binding mechanism of 3-(Nitromethyl)isochroman derivatives?

- Methodological Answer : Multi-spectroscopic approaches include:

- Fluorescence quenching : Stern-Volmer analysis distinguishes static vs. dynamic quenching (Kb = 4.0 × 10³ M⁻¹ for isochroman-DNA binding) .

- DNA melting studies : ΔTm shifts confirm stabilization via groove binding.

- Computational docking : AutoDock Vina or MOE predicts binding energies and minor-grove interactions, validated by ionic strength effects (Na⁺ competition) .

Data Analysis & Experimental Design

Q. How should researchers design experiments to address contradictory biological activity data in isochroman derivatives?

- Methodological Answer : Use orthogonal assays (e.g., cell viability vs. enzymatic inhibition) and dose-response curves to confirm activity. For example, discrepancies in antitumor activity may arise from cell-line-specific permeability; address this using pharmacokinetic profiling (e.g., Caco-2 monolayer assays) and metabolite identification (LC-MS/MS) .

Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in isochroman derivatives?

- Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) correlates structural descriptors (logP, polar surface area) with bioactivity. Machine learning models (random forests, neural networks) predict novel derivatives, validated via leave-one-out cross-validation and external test sets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.